molecular formula C16H11BrN4O2 B2784004 3-[3-(3-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid CAS No. 882223-58-7

3-[3-(3-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2784004
CAS No.: 882223-58-7
M. Wt: 371.194
InChI Key: XAGSLDTXFZAFLX-UHFFFAOYSA-N
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Description

3-[3-(3-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a dicyanoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.

    Addition of the dicyanoethenyl group: This can be done through a Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde in the presence of a base.

    Formation of the propanoic acid side chain: This can be achieved through a series of reactions including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-[3-(3-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[3-(3-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl and dicyanoethenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)propionic acid: Similar structure but lacks the pyrazole and dicyanoethenyl groups.

    4-(3-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide: Contains a pyrazole ring but different substituents.

Uniqueness

3-[3-(3-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of both the bromophenyl and dicyanoethenyl groups on the pyrazole ring, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[3-(3-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O2/c17-14-3-1-2-12(7-14)16-13(6-11(8-18)9-19)10-21(20-16)5-4-15(22)23/h1-3,6-7,10H,4-5H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGSLDTXFZAFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C=C2C=C(C#N)C#N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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